2-(2-Naphthyl)-2-propanol
Overview
Description
2-(2-Naphthyl)-2-propanol is an organic compound featuring a naphthalene ring substituted with a propanol group at the second position. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as naproxen and Beta-(2-Naphthyl)-Alanine , have been found to interact with enzymes like COX-1 and COX-2 , and Tyrosine–tRNA ligase . These enzymes play crucial roles in inflammatory responses and protein synthesis, respectively.
Mode of Action
The electron-rich aromatic framework of 2-naphthol, a similar compound, allows it to be utilized in several kinds of organic reactions . This suggests that 2-(2-Naphthyl)-2-propanol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, 2-naphthyl butyrate is used in biochemical assays as a chromogenic compound , indicating that it might affect pathways related to color production in cells.
Result of Action
It’s worth noting that 2-naphthylamine, a similar compound, is a known carcinogen , suggesting that this compound might also have significant biological effects.
Action Environment
For instance, 2-Naphthylamine is activated in the liver but quickly deactivated by conjugation to glucuronic acid .
Biochemical Analysis
Biochemical Properties
It can be inferred from the properties of its parent compound, 2-naphthol . 2-naphthol has multiple reactive sites that allow it to participate in various organic reactions . It interacts with several biomolecules, but the specific enzymes, proteins, and other biomolecules that 2-(2-Naphthyl)-2-propanol interacts with are yet to be identified.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, 2-naphthol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)-2-propanol typically involves the reaction of 2-naphthaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2-(2-Naphthyl)-2-propanone. This method is preferred due to its efficiency and scalability, allowing for the production of large quantities of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Naphthyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2-Naphthyl)-2-propanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to 2-(2-Naphthyl)-2-propane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 2-(2-Naphthyl)-2-propanone.
Reduction: 2-(2-Naphthyl)-2-propane.
Substitution: 2-(2-Naphthyl)-2-chloropropane or 2-(2-Naphthyl)-2-bromopropane.
Scientific Research Applications
2-(2-Naphthyl)-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group at the second position, known for its use in dye production and organic synthesis.
2-(2-Naphthyl)-2-propanone: The oxidized form of 2-(2-Naphthyl)-2-propanol, used as an intermediate in various chemical reactions.
2-(2-Naphthyl)-2-propane: The reduced form of this compound, with applications in organic synthesis.
Uniqueness: this compound is unique due to its combination of a naphthalene ring and a propanol group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-naphthalen-2-ylpropan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSONNHKIVVSLQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942510 | |
Record name | 2-(Naphthalen-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20351-54-6 | |
Record name | 2-Naphthalenemethanol, alpha,alpha-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020351546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Naphthalen-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(naphthalen-2-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(2-Naphthyl)-2-propanol formed in the body?
A1: this compound is identified as a key metabolite of 2-Isopropylnaphthalene (2-IPN) in rats. Following oral administration of 2-IPN, metabolic processes, likely involving oxidation reactions, lead to the formation of this compound. [, ]
Q2: What are the primary routes of excretion for this compound?
A2: Studies in rats demonstrate that this compound is primarily excreted through both urinary and biliary pathways. Researchers observed approximately 23% of the administered 2-IPN dose was excreted as this compound and related metabolites in urine, while 18% was excreted in bile within a 24-hour period. []
Q3: Does this compound contribute to the toxicity of 2-Isopropylnaphthalene?
A3: While research suggests that this compound is a metabolite of 2-IPN, its direct contribution to 2-IPN toxicity is not fully elucidated in the provided research. Interestingly, high doses of 2-IPN photoproducts like 2-isopropenylnaphthalene, 2-acetonaphthone, and β-naphthol demonstrated pulmonary toxicity in mice, unlike this compound at similar doses. [] Further research is necessary to fully understand the toxicological profile of this compound.
Q4: Are there analytical methods available to detect and quantify this compound?
A4: Researchers utilized a combination of techniques, including thin-layer chromatography (TLC) and gas-liquid chromatography (GLC), to identify and quantify this compound and other metabolites in both urine and bile samples. [, ] This highlights the availability of established analytical methodologies for studying this compound.
Q5: Is there evidence of this compound forming complexes with other molecules?
A5: Research indicates that this compound can participate in complex formation with β-cyclodextrin in aqueous solutions. This interaction leads to the formation of both 1:1 and 2:2 inclusion complexes, which influences the fluorescence properties of the system. Specifically, the formation of excimers within the 2:2 complex results in a characteristic blue-shifted emission spectrum. [] This finding suggests the potential for utilizing this compound in supramolecular chemistry applications.
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